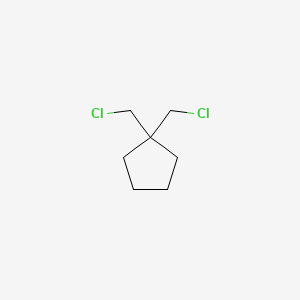
1,1-Bis(chloromethyl)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(chloromethyl)cyclopentane is an organic compound with the molecular formula C7H12Cl2. It is a derivative of cyclopentane, where two chloromethyl groups are attached to the same carbon atom.
Preparation Methods
The synthesis of 1,1-Bis(chloromethyl)cyclopentane typically involves the chlorination of cyclopentane derivatives. One common method is the reaction of cyclopentane with formaldehyde and hydrochloric acid, which results in the formation of the desired compound. The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity .
Industrial production methods may involve more advanced techniques, such as continuous flow reactors, to optimize the reaction conditions and scale up the production. These methods focus on maximizing efficiency and minimizing by-products.
Chemical Reactions Analysis
1,1-Bis(chloromethyl)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of cyclopentane derivatives with different functional groups.
Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and hydrogen gas. The major products formed depend on the specific reaction conditions and the nature of the reagents .
Scientific Research Applications
1,1-Bis(chloromethyl)cyclopentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chlorinated hydrocarbons.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-Bis(chloromethyl)cyclopentane involves its reactivity due to the presence of the chloromethyl groups. These groups can undergo nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1,1-Bis(chloromethyl)cyclopentane can be compared with other similar compounds, such as:
1-Chloro-1-methylcyclopentane: This compound has only one chloromethyl group and exhibits different reactivity and applications.
1,2-Dichlorocyclopentane: This compound has two chlorine atoms attached to different carbon atoms, leading to different chemical properties and uses.
Properties
CAS No. |
61972-39-2 |
|---|---|
Molecular Formula |
C7H12Cl2 |
Molecular Weight |
167.07 g/mol |
IUPAC Name |
1,1-bis(chloromethyl)cyclopentane |
InChI |
InChI=1S/C7H12Cl2/c8-5-7(6-9)3-1-2-4-7/h1-6H2 |
InChI Key |
HRAHOPLFEFORCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















